5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-aminobenzamide and elemental sulfur to yield the final product. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-4-(3-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone
Uniqueness
Compared to similar compounds, 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H20N4O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-acetyl-4-(4-methoxyphenyl)-6-methyl-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H20N4O3S/c1-14-22(15(2)30)23(16-8-10-17(32-3)11-9-16)19(12-26)25(27-14)33-13-21-28-20-7-5-4-6-18(20)24(31)29-21/h4-11H,13H2,1-3H3,(H,28,29,31) |
InChI Key |
WQMPLNBGVSTSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C#N)C4=CC=C(C=C4)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.